molecular formula C21H21N3O4 B2374939 butyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate CAS No. 877649-92-8

butyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate

Cat. No.: B2374939
CAS No.: 877649-92-8
M. Wt: 379.416
InChI Key: MXQWIAHJIUFIIN-UHFFFAOYSA-N
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Description

Butyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate (CAS: 877649-92-8) is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a 7-methyl group and a 4-oxo moiety. The structure is further functionalized with an amide linkage at the 3-position of the pyrido-pyrimidine ring, connecting it to a butyl 4-aminobenzoate ester (Fig. 1). Its molecular formula is C₂₁H₂₁N₃O₄, with a molecular weight of 379.41 g/mol . The compound’s complexity arises from the fused pyrido-pyrimidine system, which confers unique electronic and steric properties compared to simpler benzoate esters.

Properties

IUPAC Name

butyl 4-[(7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-3-4-11-28-21(27)15-6-8-16(9-7-15)23-19(25)17-12-22-18-10-5-14(2)13-24(18)20(17)26/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQWIAHJIUFIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC(=CN3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core and subsequent functionalization. One common method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This method is advantageous due to its broad substrate scope and metal-free conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or the pyrido[1,2-a]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halogens, alkyl groups, and more complex moieties.

Scientific Research Applications

Butyl 4-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of butyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against three classes of analogs:

Pyrido-pyrimidine Carboxamides (e.g., N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides)

Alkyl Benzoates (e.g., butyl benzoate, ethyl salicylate)

Bioisosteric Analogs (e.g., 4-hydroxyquinolin-2-ones)

Structural and Functional Comparisons

Table 1: Comparative Analysis of Key Attributes

Compound Molecular Weight (g/mol) Core Structure Key Functional Groups Biological Activity Degradation Pathways
Butyl 4-{...}benzoate 379.41 Pyrido[1,2-a]pyrimidine Amide, ester, 7-methyl, 4-oxo Not explicitly reported (analgesic potential inferred) Photolysis → butyl-o-hydroxybenzoate, benzoic acid
N-(benzyl)-2-hydroxy-9-methyl-4-oxo-... ~350–400 (estimated) Pyrido[1,2-a]pyrimidine Benzylamide, 2-hydroxy, 9-methyl, 4-oxo Analgesic (acetic acid writhing test) Not reported
Butyl benzoate 194.23 Benzene Ester (butyl) Cosmetic solvent, low toxicity Hydrolysis → benzoic acid
Ethyl 4-(dimethylamino)benzoate 193.24 Benzene Ester (ethyl), dimethylamino Co-initiator in resins (high reactivity) Not reported
4-Hydroxyquinolin-2-one derivatives ~175–250 Quinolinone Hydroxy, ketone Analgesic (bioisosteric to pyrido-pyrimidines) Oxidation, ring-opening
Key Findings
  • Bioisosterism and Biological Activity: The pyrido-pyrimidine nucleus in butyl 4-{...}benzoate is bioisosteric to 4-hydroxyquinolin-2-one, a scaffold known for analgesic properties. By contrast, N-(benzyl)-pyrido-pyrimidine carboxamides exhibit confirmed analgesic efficacy in preclinical models, attributed to the benzylamide group enhancing receptor interactions .
  • Degradation and Stability :
    The compound’s photolytic degradation produces butyl-o-hydroxybenzoate and benzoic acid , similar to simpler alkyl benzoates like butyl benzoate. However, the pyrido-pyrimidine-amido moiety introduces additional stability challenges. For instance, UV/TiO₂ systems degrade butyl benzoate via hydrolysis and decarboxylation, whereas the fused heterocycle in butyl 4-{...}benzoate may favor ring-opening pathways under high-energy photons .

  • Reactivity and Physical Properties: Compared to ethyl 4-(dimethylamino)benzoate, which demonstrates high reactivity as a co-initiator in resins, the amide group in butyl 4-{...}benzoate likely reduces electrophilicity, decreasing susceptibility to radical reactions. This could translate to slower polymerization kinetics but improved hydrolytic stability .
  • Toxicity Considerations : Butyl benzoate is classified as low-toxicity (LD₅₀ > 5,000 mg/kg in rodents) and is widely used in cosmetics . While toxicity data for butyl 4-{...}benzoate is absent, the pyrido-pyrimidine core may introduce metabolic complexities, necessitating further safety profiling.

Biological Activity

Butyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate is a synthetic compound belonging to the pyrimidine family, known for its potential biological activities, particularly in the field of virology and medicinal chemistry. This article explores its biological activity, mechanism of action, pharmacokinetics, and potential applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is C21H21N3O4C_{21}H_{21}N_{3}O_{4} with a molecular weight of 379.4 g/mol. The compound features a pyrido[1,2-a]pyrimidine core, which is significant for its biological activity.

Target of Action

The primary target of this compound is the HIV-1 integrase (IN) . This enzyme plays a crucial role in the integration of viral DNA into the host genome, which is essential for viral replication.

Mode of Action

The compound interacts with the active site of HIV-1 integrase. Specifically, it chelates the Mg²⁺ ion through the keto oxygen atom at position C-4 and the nitrogen atom from its heterocyclic structure. This interaction inhibits the integrase's activity, effectively disrupting the viral replication cycle by preventing the integration of viral DNA into host cells.

Antiviral Activity

In vitro studies have demonstrated that this compound significantly inhibits HIV-1 replication. For instance, experiments conducted in HeLa cell cultures showed a marked reduction in viral load when treated with this compound at concentrations below 100 µM, indicating low cytotoxicity alongside effective antiviral action.

Other Potential Activities

While primarily studied for its antiviral properties, there is speculation regarding its broader biological effects:

Pharmacokinetics

Current pharmacokinetic data indicate that this compound exhibits favorable characteristics:

  • Absorption : The compound shows good absorption profiles in vitro.
  • Distribution : Its distribution within biological systems remains to be thoroughly characterized.
  • Metabolism and Excretion : Specific metabolic pathways have not been extensively studied; further research is needed to elucidate these aspects.

Research Findings and Case Studies

StudyFindings
In vitro studies on HIV inhibitionDemonstrated significant reduction in HIV replication in HeLa cells at concentrations <100 µM.
Biochemical analysisSuggested interactions with various enzymes and proteins; however, specific targets beyond HIV integrase remain unidentified.
Synthetic routesVarious synthesis methods have been explored to optimize yield and purity for further biological evaluation .

Q & A

What are the optimal synthetic routes for preparing butyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer:
The synthesis typically involves coupling the pyrido[1,2-a]pyrimidine core with a benzoate ester via amide bond formation. Key steps include:

  • Core Synthesis: Reacting substituted pyrimidine precursors (e.g., ethyl 7-bromo-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate) with amines under reflux in ethanol, followed by hydrolysis to generate the carboxylic acid intermediate .
  • Amide Coupling: Using coupling agents like EDC/HOBt or DCC to link the acid to the butyl 4-aminobenzoate ester.
  • Optimization: Adjusting solvent polarity (e.g., DMF for solubility), temperature (60–80°C), and catalyst loading to minimize side reactions. Purity is monitored via TLC and HPLC, with final characterization by 1^1H NMR and elemental analysis .

How can researchers validate the structural integrity of this compound, particularly distinguishing it from isosteric analogs?

Methodological Answer:

  • Spectroscopic Confirmation: 1^1H NMR is critical for identifying shifts in aromatic protons of the pyrido-pyrimidine core (e.g., downfield shifts at δ 8.2–8.5 ppm for H-2 and H-9 protons) and the benzamide fragment (δ 7.5–7.8 ppm). IR spectroscopy confirms amide C=O stretches (~1650 cm1^{-1}) .
  • Comparative Analysis: Contrast spectral data with bioisosteric analogs (e.g., 4-hydroxyquinolin-2-ones) to highlight differences in resonance patterns due to electronic effects of the pyrido-pyrimidine system .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry or stereochemistry, particularly for novel derivatives .

What in vivo or in vitro models are appropriate for evaluating the biological activity of this compound, and how should dose-response studies be designed?

Methodological Answer:

  • In Vivo Models: The "acetic acid-induced writhing" test in rodents is a standard model for analgesic activity. Administer the compound orally at 10–100 mg/kg, with positive controls (e.g., aspirin) and vehicle controls. Measure writhes over 30 minutes post-injection .
  • In Vitro Assays: Use enzyme inhibition assays (e.g., COX-1/COX-2 for anti-inflammatory activity) with IC50_{50} determination. Include ATPase or kinase assays if targeting specific pathways.
  • Dose-Response Design: Use 5–7 logarithmic concentrations in triplicate, with nonlinear regression analysis to calculate EC50_{50}/IC50_{50} values. Account for solubility limitations via DMSO controls (<0.1% final concentration) .

How can structure-activity relationship (SAR) studies be conducted to identify critical functional groups influencing bioactivity?

Methodological Answer:

  • Analog Synthesis: Systematically modify substituents:
    • Pyrido-pyrimidine Core: Vary methyl groups at position 7 or introduce halogens (e.g., bromine at position 7 for steric effects) .
    • Benzamide Fragment: Replace butyl ester with ethyl or methyl groups to assess lipophilicity effects.
  • Activity Profiling: Test analogs in parallel assays (e.g., analgesic, antimicrobial). For example:
Substituent (Position)Analgesic Activity (Writhing Inhibition %)COX-2 IC50_{50} (µM)
7-Me, Butyl ester65%1.2
7-Br, Ethyl ester42%5.8
  • Computational Modeling: Perform docking studies to identify binding interactions (e.g., with COX-2 active site) and validate SAR trends .

What advanced analytical strategies resolve contradictions in biological data between similar derivatives?

Methodological Answer:

  • Metabolite Screening: Use LC-MS/MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
  • Receptor Profiling: Employ radioligand binding assays to assess off-target interactions (e.g., opioid or serotonin receptors) that may mask or enhance primary activity .
  • Statistical Rigor: Apply multivariate analysis (e.g., PCA) to differentiate compounds with overlapping bioactivity profiles. For example, cluster analogs based on electronic (Hammett σ) and steric (Taft Es_s) parameters .

How should environmental impact assessments be integrated into the research workflow for this compound?

Methodological Answer:

  • Fate Studies: Use OECD 307 guidelines to evaluate biodegradation in soil/water systems. Monitor hydrolysis (pH 4–9 buffers) and photolysis (UV-Vis exposure) .
  • Ecotoxicology: Conduct Daphnia magna acute toxicity tests (48-hour LC50_{50}) and algal growth inhibition assays (72-hour IC50_{50}). Compare results with structurally related pharmaceuticals .
  • Lifecycle Analysis: Track synthetic byproducts (e.g., brominated intermediates) using GC-MS and recommend green chemistry alternatives (e.g., catalytic coupling vs. stoichiometric reagents) .

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